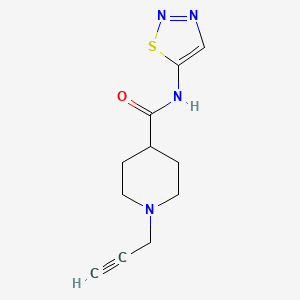
(2S,4R)-2-Pyridin-4-yloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-Pyridin-4-yloxan-4-amine, also known as P4OA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
Dynamic Tautomerism and Divalent N(I) Character
Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," reveals its versatile chemical functionality due to the presence of dynamic tautomerism and divalent N(I) character. Quantum chemical analysis shows competitive isomeric structures with varying electron distribution and tautomeric preferences, highlighting its potential in electron donation and complex formation processes (Bhatia, Malkhede, & Bharatam, 2013).
Catalytic Applications and Polymerization
Group 10 metal aminopyridinato complexes, derived from similar aminopyridine compounds, demonstrate significant utility in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by their structure and reactivity, offer a phosphine-free catalytic system, showcasing the potential of these compounds in facilitating diverse chemical reactions (Deeken et al., 2006).
Metal-Free Photoredox Catalysis
The application of metal-free photoredox catalysis using primary amine derivatives, including structures akin to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the versatility of these compounds in organic synthesis. This approach enables the functionalization of alkynes and alkenes under mild conditions, highlighting the compound's role in the diversification of molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Pyrrole and Pyrrole Derivatives Synthesis
Pyrrole derivatives, which share a heterocyclic aromatic characteristic with "(2S,4R)-2-Pyridin-4-yloxan-4-amine," are essential in biological molecules like heme and chlorophyll. The synthesis involves the condensation of amines with carbonyl-containing compounds, underpinning the critical role of aminopyridines in forming biologically relevant structures (Anderson & Liu, 2000).
Synthesis of 2,4,6-Trisubstituted Pyridines
The utility of eosin Y photoredox catalysis in synthesizing 2,4,6-triarylpyridines from aryl ketones and benzyl amines, including derivatives of "(2S,4R)-2-Pyridin-4-yloxan-4-amine," demonstrates the compound's contribution to organic synthesis. This method affords good yields of triarylpyridines, indicating the compound's role in nitrogen donor chemistry and the potential for creating diverse pyridine-based structures (Rohokale, Koenig, & Dhavale, 2016).
Propriétés
IUPAC Name |
(2S,4R)-2-pyridin-4-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-Pyridin-4-yloxan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

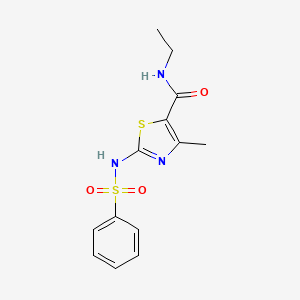
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
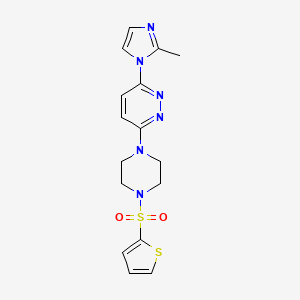
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
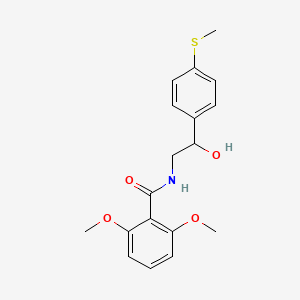
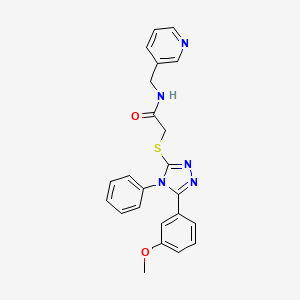
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
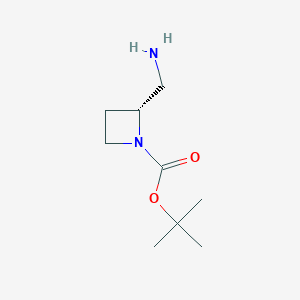
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
